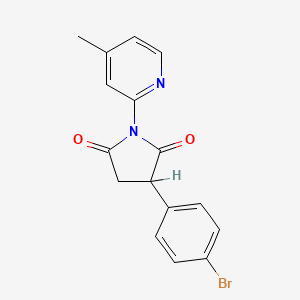![molecular formula C29H34N4O10S2Zn-4 B15193726 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate CAS No. 64282-98-0](/img/structure/B15193726.png)
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate is a complex organic compound that includes a variety of functional groups and metal coordination
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with succinic anhydride to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment of the Indole Group: The indole moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Aniline Derivative: The aniline derivative is synthesized through a series of substitution reactions.
Coordination with Zinc and Sulfate: The final step involves the coordination of the organic ligand with zinc ions and sulfate to form the disulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and aniline moieties.
Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole and aniline groups.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dye and Pigment Production: The compound’s structure suggests potential use in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile
- **Zinc;disulfate complexes with different ligands
Uniqueness
The unique combination of functional groups and metal coordination in 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate distinguishes it from other similar compounds, potentially offering unique properties and applications.
Propiedades
Número CAS |
64282-98-0 |
|---|---|
Fórmula molecular |
C29H34N4O10S2Zn-4 |
Peso molecular |
728.1 g/mol |
Nombre IUPAC |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate |
InChI |
InChI=1S/C29H34N4O2.2H2O4S.Zn/c1-21-20-23(32(17-7-16-30)18-19-33-27(34)14-15-28(33)35)12-10-22(21)11-13-26-29(2,3)24-8-5-6-9-25(24)31(26)4;2*1-5(2,3)4;/h5-6,8-13,20,26H,7,14-15,17-19H2,1-4H3;2*(H2,1,2,3,4);/p-4/b13-11+;;; |
Clave InChI |
YPVIXKZHWMXEIZ-WNHODISBSA-J |
SMILES isomérico |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)/C=C/C3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)C=CC3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)






